molecular formula C22H35N3O5S B12090250 N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

Cat. No.: B12090250
M. Wt: 453.6 g/mol
InChI Key: CUVBJZTVYWZAQK-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is a complex organic compound with a molecular formula of C22H35N3O5S and a molecular weight of 453.595 g/mol . This compound is notable for its unique structure, which combines a cyclohexylamine moiety with a hydroxybutanoic acid derivative, further functionalized with a nitrophenyl sulfanylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This can be achieved through the hydrogenation of aniline in the presence of a suitable catalyst. The hydroxybutanoic acid derivative can be synthesized via aldol condensation followed by reduction. The final step involves the coupling of the nitrophenyl sulfanylamino group to the hydroxybutanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy and amino groups can form hydrogen bonds with biological molecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVBJZTVYWZAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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